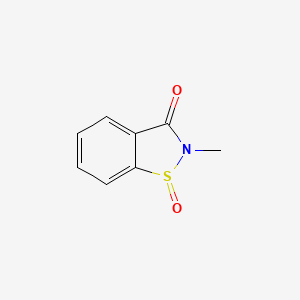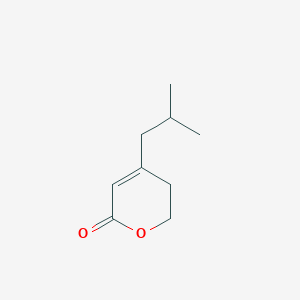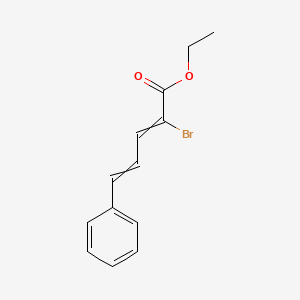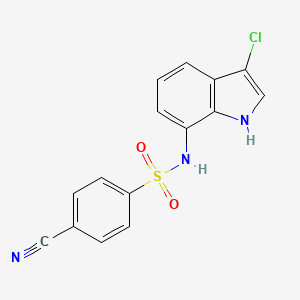![molecular formula C28H26Cl2N2 B12568153 1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride CAS No. 277307-78-5](/img/structure/B12568153.png)
1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is a complex organic compound that belongs to the class of bipyridinium salts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also be reduced, leading to changes in its electronic properties.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation states, while reduction may result in the formation of lower oxidation states.
Scientific Research Applications
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of conjugated oligomers and polymers. These materials have unique electronic properties and are used in the development of advanced materials.
Biology: The compound’s electrochemical properties make it useful in biological research, particularly in the study of redox reactions and electron transfer processes.
Mechanism of Action
The mechanism of action of 1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride involves its ability to undergo reversible redox reactions . These reactions are accompanied by changes in the compound’s electronic properties, which can be harnessed for various applications. The molecular targets and pathways involved include electron transfer processes and interactions with other redox-active species.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridinium Salts: These compounds share similar electrochemical properties and are used in similar applications.
Uniqueness
1,1’-Bis[(2-ethenylphenyl)methyl]-4,4’-bipyridin-1-ium dichloride is unique due to its specific structure, which allows for enhanced conjugation and electronic communication between its bipyridinium units . This makes it particularly useful in the development of advanced materials with tailored electronic properties.
Properties
CAS No. |
277307-78-5 |
|---|---|
Molecular Formula |
C28H26Cl2N2 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
1-[(2-ethenylphenyl)methyl]-4-[1-[(2-ethenylphenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C28H26N2.2ClH/c1-3-23-9-5-7-11-27(23)21-29-17-13-25(14-18-29)26-15-19-30(20-16-26)22-28-12-8-6-10-24(28)4-2;;/h3-20H,1-2,21-22H2;2*1H/q+2;;/p-2 |
InChI Key |
XSYWKQSQRGFDBM-UHFFFAOYSA-L |
Canonical SMILES |
C=CC1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4C=C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)


![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)





![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
